molecular formula C11H11BrN2O2 B7465555 4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide

4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide

Cat. No. B7465555
M. Wt: 283.12 g/mol
InChI Key: BQSNULLIGKSLJS-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide, also known as BRD0705, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which has been implicated in a variety of diseases, including cancer, inflammation, and viral infections. In

Mechanism of Action

BRD4 is a protein that plays a key role in gene expression by binding to acetylated lysine residues on histones. This binding allows BRD4 to recruit other proteins to the chromatin, which can either activate or repress gene expression. 4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide works by binding to the bromodomain of BRD4, which prevents it from binding to acetylated lysine residues. This, in turn, prevents the recruitment of other proteins to the chromatin, leading to a decrease in gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and cell death by inhibiting the expression of genes involved in cell proliferation and survival. In addition, it has been shown to inhibit the production of inflammatory cytokines, which can reduce inflammation in various disease states. Finally, it has been shown to inhibit the replication of certain viruses, which can prevent viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide is its specificity for BRD4. This allows researchers to study the specific effects of BRD4 inhibition without affecting other proteins or pathways. In addition, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for drug development. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide. One area of interest is the development of more potent and selective BRD4 inhibitors. In addition, researchers are exploring the potential of BRD4 inhibition in combination with other therapies, such as chemotherapy and immunotherapy, to enhance their effectiveness. Finally, there is interest in exploring the role of BRD4 inhibition in other disease states, such as autoimmune diseases and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential in the treatment of cancer, inflammation, and viral infections. Its specificity for BRD4 and good pharmacokinetic properties make it a promising candidate for drug development. Further research is needed to fully understand the potential of BRD4 inhibition and to develop more potent and selective inhibitors.

Synthesis Methods

The synthesis of 4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide involves a multi-step process that starts with the reaction of furan-2-ylmethanol with 4-bromo-1-butanol to form 4-bromo-1-(furan-2-yl)butan-1-ol. This intermediate is then reacted with 2-carboxy-pyrrole to form this compound. The overall yield of this synthesis process is around 30%, and the purity of the final product can be increased by recrystallization.

Scientific Research Applications

4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications. As a BRD4 inhibitor, it has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing cell death. It has also been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines. In addition, this compound has been shown to have antiviral properties by inhibiting the replication of certain viruses, including HIV and herpes simplex virus.

properties

IUPAC Name

4-bromo-N-[1-(furan-2-yl)ethyl]-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2/c1-7(10-3-2-4-16-10)14-11(15)9-5-8(12)6-13-9/h2-7,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSNULLIGKSLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CO1)NC(=O)C2=CC(=CN2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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